molecular formula C8H10INO B8291755 6-Iodo-2-propylpyridin-3-ol

6-Iodo-2-propylpyridin-3-ol

Cat. No. B8291755
M. Wt: 263.08 g/mol
InChI Key: NPNFVSUTZXQUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153634B2

Procedure details

6-Iodo-2-propylpyridin-3-ol (2.0 g, 7.60 mmol) was dissolved in N,N-dimethylformamide (30 mL). Dinitrile zinc (1.34 g, 11.4 mmol) and tetrakis triphenylphosphine palladium (878 mg, 0.760 mmol) were added at room temperature, and the resultant mixture was stirred for 20 minutes under microwave irradiation. After completion of the reaction, the reaction solution was filtered using celite and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified using column chromatography (hexane/ethyl acetate) and 5-hydroxy-6-propyl picolinonitrile (1.75 g, yield >100%) was obtained as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
Dinitrile zinc
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
878 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH3:10])[C:5]([OH:11])=[CH:4][CH:3]=1.[CH3:12][N:13](C)C=O>>[OH:11][C:5]1[CH:4]=[CH:3][C:2]([C:12]#[N:13])=[N:7][C:6]=1[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C(=N1)CCC)O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Dinitrile zinc
Quantity
1.34 g
Type
reactant
Smiles
Name
tetrakis triphenylphosphine palladium
Quantity
878 mg
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=NC1CCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.